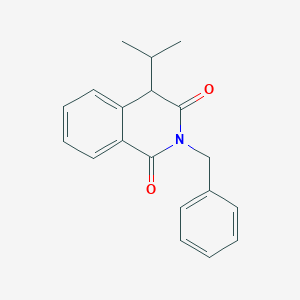![molecular formula C27H26O2P2 B12558054 {[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane CAS No. 143500-15-6](/img/structure/B12558054.png)
{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound This compound is characterized by its unique structure, which includes both phosphoryl and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-methylphenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphorus-containing compounds.
Industry: It is used in the synthesis of advanced materials and as a flame retardant.
Wirkmechanismus
The mechanism by which {[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound can interact with biological molecules through hydrogen bonding and van der Waals forces, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry, but lacks the methylphenyl groups.
Diphenylphosphine oxide: Similar structure but without the bis(2-methylphenyl) group.
Phosphine oxides: A broad class of compounds with varying substituents.
Uniqueness
{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both bis(2-methylphenyl) and diphenyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in specific catalytic and synthetic applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
143500-15-6 |
|---|---|
Molekularformel |
C27H26O2P2 |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
1-[diphenylphosphorylmethyl-(2-methylphenyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C27H26O2P2/c1-22-13-9-11-19-26(22)31(29,27-20-12-10-14-23(27)2)21-30(28,24-15-5-3-6-16-24)25-17-7-4-8-18-25/h3-20H,21H2,1-2H3 |
InChI-Schlüssel |
OAZZXRKBVYJAMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1P(=O)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


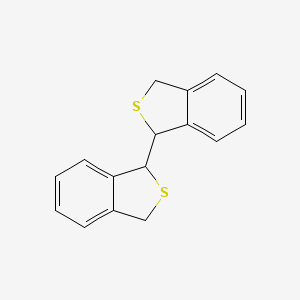

![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
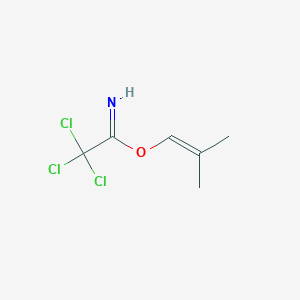
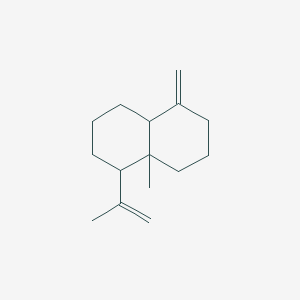
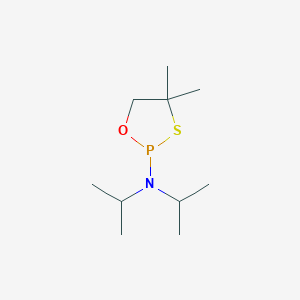



![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)

